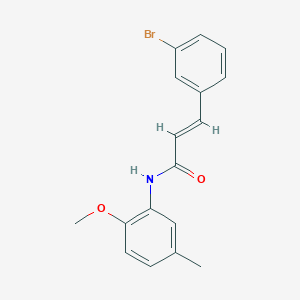

(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Description

The compound (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is an α,β-unsaturated enamide featuring a brominated phenyl ring and a methoxy-methyl-substituted aniline moiety. Its structure (Fig.

Molecular Formula: C₁₇H₁₆BrNO₂ Molecular Weight: 354.23 g/mol Key Features:

- Bromine at 3-position: Enhances lipophilicity and may influence halogen bonding in target binding.

- 2-Methoxy-5-methylphenyl group: Balances electron-donating (methoxy) and hydrophobic (methyl) properties.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-12-6-8-16(21-2)15(10-12)19-17(20)9-7-13-4-3-5-14(18)11-13/h3-11H,1-2H3,(H,19,20)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJLTDYGEGBWFA-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide , also known as a derivative of prop-2-enamide, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is and it features a bromophenyl group, a methoxy group, and a methylphenyl group attached to a prop-2-enamide backbone. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Prop-2-enamide Backbone : This is achieved through the reaction of appropriate amines with acrylic acid derivatives.

- Bromination : The introduction of the bromine atom at the 3-position of the phenyl ring can be accomplished using brominating agents.

- Methoxylation : The methoxy group is introduced via methylation reactions involving suitable precursors.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

- Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC value of 6.25 mg/mL against XDR-S. Typhi, indicating strong antibacterial activity compared to other synthesized derivatives .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit alkaline phosphatase (ALP), an important enzyme in various biological processes:

- IC50 Value : The IC50 for ALP inhibition was found to be 1.469 ± 0.02 µM , indicating that it is a potent inhibitor and suggesting potential therapeutic applications in conditions where ALP activity is dysregulated .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins:

- The compound established multiple hydrogen bonds with key amino acids such as His153, His317, Arg420, and Glu429, contributing to its binding affinity and inhibitory potential against ALP .

Competitive Inhibition

The kinetic studies indicated that the compound acts as a competitive inhibitor of ALP, which is crucial for its effectiveness in therapeutic applications.

Case Studies

- Antibacterial Efficacy : A study conducted on various synthesized compounds including this compound highlighted its superior antibacterial activity compared to other derivatives .

- Cancer Cell Line Studies : Preliminary investigations into the anticancer properties revealed that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, warranting further exploration into its potential as an anticancer agent .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research, particularly in the fields of oncology and pharmacology.

Anticancer Properties

Research indicates that (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has notable anticancer properties. A study screening various compounds for cytotoxicity identified this compound as effective against multiple cancer cell lines, particularly breast and lung cancer models. The mechanism of action may involve apoptosis induction and inhibition of tumor cell proliferation.

Case Study : In a multicellular spheroid assay, this compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The presence of the bromine atom and the methoxy group may enhance its interaction with microbial targets.

Case Study : A related study evaluated the antimicrobial efficacy of structurally similar compounds and found significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the molecular structure can influence biological activity .

Research Findings

To better understand the applications of this compound, we summarize findings from various studies:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

N-Arylcinnamamides ()

Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibit potent antistaphylococcal activity (IC₅₀ < 5 µM) due to trifluoromethyl groups enhancing lipophilicity and electron-withdrawing effects . In contrast, the bromine in the target compound provides moderate electron-withdrawing effects and increased molecular weight, which may alter membrane permeability and target affinity.

STAT3 Inhibitors ()

Benzothiadiazol-substituted enamides (e.g., (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide) show moderate yields (62–69%) and rigid, planar structures for PPI inhibition .

Anti-Inflammatory Amides ()

N-trans-Feruloyltyramine analogs with methoxy and hydroxyl groups (e.g., compound 7, IC₅₀ = 12.3 µM) highlight the importance of electron-donating groups for anti-inflammatory activity . The target compound’s methoxy group may mimic this effect, but the bromine could reduce solubility, necessitating formulation adjustments.

Kinase-Targeted Enamides ()

Third-generation EGFR inhibitors (e.g., AZD9291) incorporate bulky substituents (e.g., indole-pyrimidine) to bypass T790M mutations . The target compound’s simpler structure may lack kinase selectivity but could serve as a lead for optimizing PPIs or allosteric kinase modulation.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Weight (g/mol) | logP* | Key Bioactivity |

|---|---|---|---|---|

| Target Compound | 3-Br, 2-OMe-5-Me | 354.23 | ~3.5 | Not reported (inferred) |

| (2E)-N-[3,5-bis(CF₃)phenyl]enamide | 3,5-CF₃ | 378.29 | ~4.2 | IC₅₀ = 2.1 µM (S. aureus) |

| AZD9291 | Indole-pyrimidine | 595.67 | ~4.8 | EGFR T790M inhibitor |

| N-trans-Feruloyltyramine (Compound 7) | 4-OH, 3-OMe | 313.33 | ~2.1 | IC₅₀ = 12.3 µM (anti-inflammatory) |

*Calculated using ChemDraw.

Key Research Findings and Implications

- Lipophilicity vs.

- Electronic Effects : The 3-bromo group’s electron-withdrawing nature may stabilize the enamide’s α,β-unsaturated system, enhancing electrophilic reactivity for covalent binding (if applicable).

- SAR Insights : Methoxy and methyl groups on the aniline ring balance hydrophobicity and hydrogen-bonding capacity, critical for target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide, and how can reaction conditions be controlled to maximize yield?

- Methodology:

- Step 1: Start with a condensation reaction between 3-bromophenylacrylic acid derivatives and 2-methoxy-5-methylaniline, using coupling agents like EDC/HOBt in anhydrous DMF .

- Step 2: Optimize reaction temperature (typically 60–80°C) and solvent polarity to favor E-configuration stereoselectivity .

- Step 3: Monitor purity via HPLC or TLC with UV detection at 254 nm, and confirm structure via -NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) .

- Critical Parameters: Moisture-sensitive intermediates require inert atmospheres (N/Ar), and excess base may lead to undesired byproducts (e.g., hydrolysis of the amide bond) .

Q. How can spectroscopic techniques validate the molecular structure and purity of this compound?

- Analytical Workflow:

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]: ~373.2 Da) and isotopic pattern matching for bromine .

- NMR Spectroscopy: Use -NMR to verify carbonyl resonance (~168–170 ppm) and NOESY to confirm E-geometry (cross-peaks between α,β-unsaturated protons and aromatic substituents) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., amide N–H···O interactions) for absolute configuration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Example: If cytotoxicity assays show variability (e.g., IC ranges from 5–20 µM), conduct orthogonal assays:

- Orthogonal Assays: Compare MTT, ATP-lite, and caspase-3 activation in the same cell line .

- Solubility Correction: Pre-dissolve in DMSO (<0.1% final concentration) and verify solubility in PBS via dynamic light scattering .

- Target Engagement: Use SPR or ITC to directly measure binding affinity to suspected targets (e.g., kinase domains) .

Q. How can computational modeling predict SAR (Structure-Activity Relationships) for analogs of this compound?

- Protocol:

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR), focusing on bromophenyl and methoxy groups as key pharmacophores .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å acceptable) .

- QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors from datasets of related enamide derivatives .

Q. What experimental designs mitigate challenges in studying metabolic stability?

- In Vitro Approach:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Use NADPH cofactor to assess CYP450-mediated degradation .

- Metabolite ID: Employ UPLC-QTOF with MSE data acquisition to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

- Root Cause Analysis:

- pH Dependence: Test solubility in buffers (pH 1.2–7.4) to identify ionization effects (pKa ~8.5 for the amide group) .

- Degradation Pathways: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can reveal hydrolysis or oxidation products .

- Mitigation: Use lyophilization for long-term storage and cyclodextrin-based formulations to enhance aqueous solubility .

Comparative Studies

Q. How does substitution at the 3-bromophenyl or 2-methoxy-5-methylphenyl groups alter bioactivity?

- Case Study:

- Bromine vs. Chlorine: Replace Br with Cl to reduce molecular weight (~10 Da difference) and assess impact on membrane permeability (Caco-2 assay) .

- Methoxy Position: Synthesize 2-methoxy-4-methyl analogs to test steric effects on target binding (e.g., COX-2 inhibition) .

- Data Table:

| Substituent | LogP | IC (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Br | 3.8 | 8.2 | 0.12 |

| 3-Cl | 3.5 | 12.4 | 0.18 |

| 2-OMe-4-Me | 3.2 | 6.7 | 0.09 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.